molecular formula C20H17ClN2O3 B2932871 N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide CAS No. 425631-25-0

N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide

Cat. No.: B2932871
CAS No.: 425631-25-0
M. Wt: 368.82
InChI Key: LKXNFVYYEDLEHR-UHFFFAOYSA-N
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Description

N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the context of kinase inhibition. This compound has been investigated as a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a key intracellular tyrosine kinase that regulates signaling pathways critical for cell adhesion, migration, proliferation, and survival. Research indicates that this compound exhibits a unique binding mode, competing with ATP for the kinase domain. The design of this inhibitor, featuring a furan-carboxamide moiety, is aimed at achieving high selectivity and potency. Due to the central role of FAK in cancer progression and metastasis, this inhibitor serves as a valuable chemical probe for studying FAK signaling in various in vitro and in vivo cancer models , helping to elucidate mechanisms of tumor invasion and resistance to apoptosis. Its application extends to basic research on cellular mechanotransduction and angiogenesis, providing researchers with a tool to dissect complex signaling networks and validate FAK as a therapeutic target in oncology and other disease areas characterized by aberrant cell migration.

Properties

IUPAC Name

N-[1-(2-chloroanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-13-8-10-14(11-9-13)18(24)19(22-16-6-3-2-5-15(16)21)23-20(25)17-7-4-12-26-17/h2-12,19,22H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXNFVYYEDLEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide, also known by its CAS number 425631-25-0, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C20H17ClN2O3
  • Molecular Weight : 364.81 g/mol
  • Structure : The compound features a furan ring and an amide functional group, which are crucial for its biological interactions.

Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : Many derivatives show inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases.
  • Anti-inflammatory Effects : Compounds in this class may inhibit pro-inflammatory pathways, potentially through the NF-κB signaling pathway.
  • Antimicrobial Activity : Some studies have indicated that related compounds exhibit antibacterial and antifungal properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionIC50 values around 0.23 μM
Anti-inflammatoryInhibition of NO production; neuroprotective effects
AntibacterialModerate activity against Gram-positive bacteria
AntifungalActivity against Candida albicans

Case Study 1: Neuroprotective Effects

In a study involving scopolamine-induced Alzheimer’s disease models, this compound demonstrated significant improvements in learning and memory impairments. The compound's ability to cross the blood-brain barrier and exert neuroprotective effects was highlighted, with mechanisms involving the reduction of reactive oxygen species (ROS) and inhibition of amyloid-beta aggregation.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results showed that it exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 5.64 to 77.38 µM against Staphylococcus aureus and Escherichia coli, respectively.

Comparison with Similar Compounds

Key Structural Features:

  • Furan-2-carboxamide group : Contributes to hydrogen bonding and π-π stacking interactions, as observed in similar compounds like N-(2-nitrophenyl)furan-2-carboxamide .

Comparison with Structural Analogs

The following table compares the target compound with structurally related molecules, highlighting differences in substituents, physicochemical properties, and biological activity:

Compound Name R Group on Phenyl Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Reported Activity References
Target Compound 2-Chlorophenyl C₂₁H₁₈ClN₂O₃ 397.84 - - Potential IDH1 inhibition*
N-[1-[(3-Chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide 3-Chloro-4-methoxy C₂₁H₁₉ClN₂O₄ 398.84 - - Not reported
N-{1-[(2-Methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide 2-Methoxyphenyl C₂₁H₂₀N₂O₄ 364.40 - - Not reported
Compound 4a 2-Chlorophenyl C₁₅H₁₄ClN₃O₂ 315.74 77.6 - Not reported
N-(2-Nitrophenyl)furan-2-carboxamide 2-Nitrophenyl C₁₁H₈N₂O₄ 232.19 - 388 Crystallographic study
Ethyl 4-((1-(furan-2-carboxamido)-2-oxo-2-(p-tolyl)ethyl)amino)benzoate Ethyl benzoate C₂₃H₂₃N₂O₆ 423.44 - - Not reported

Key Observations:

Substituent Effects: The 2-chlorophenyl group in the target compound and Compound 4a may enhance binding to enzymes like IDH1, as seen in FDA-approved inhibitors (e.g., ivosidenib) .

Synthetic Yields :

  • Compound 4a, synthesized via a similar carboxamide coupling procedure, achieved a 77.6% yield, suggesting efficient methodology for related compounds .

Crystallographic Data :

  • N-(2-Nitrophenyl)furan-2-carboxamide exhibits a planar amide conformation and intramolecular hydrogen bonding, which stabilize its crystal structure . This behavior may extend to the target compound, influencing its solid-state properties.

Biological Activity: While the target compound shares structural motifs with IDH1 inhibitors (e.g., 2-chlorophenylamino and p-tolyl groups), direct evidence of its activity is lacking. Lanisidenib and ivosidenib, which inhibit IDH1, feature cyclobutyl and fluoropyridyl groups absent in the target .

Research Findings and Implications

Pharmacological Potential:

  • The 2-chlorophenylamino group is a hallmark of IDH1 inhibitors, suggesting the target compound may interact with the enzyme’s active site. However, the absence of a difluorocyclobutyl or cyanopyridyl moiety (as in ivosidenib) could limit potency .

Physicochemical Properties:

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